molecular formula C14H8BrFN2OS2 B10804494 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No.: B10804494
M. Wt: 383.3 g/mol
InChI Key: VKAVGHHGFAOJBL-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a synthetic small molecule belonging to a class of N-(thiazol-2-yl)-benzamide analogs, which are of significant interest in early-stage pharmacological research for their potential as selective receptor modulators . This compound features a bromothiophene-substituted thiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities and presence in therapeutic agents . The structural architecture, incorporating the thiazole ring, is a key template for molecules investigated as antimicrobial and antiproliferative agents . Furthermore, related N-(thiazol-2-yl)-benzamide compounds have been functionally characterized as potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, suggesting a potential research application in ion channel studies . The presence of the 3-fluorobenzamide moiety and the 5-bromothiophene group is designed to optimize interactions with biological targets, potentially influencing the compound's affinity, selectivity, and metabolic stability in experimental models. This product is provided for research purposes to facilitate the exploration of novel bioactive compounds in fields such as chemical biology, neuroscience, and oncology. It is intended for in vitro analysis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAVGHHGFAOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated thiophene is then coupled with the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: Finally, the fluorobenzamide group is introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced amides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide may act against various bacterial and fungal pathogens. The presence of the thiazole ring is often associated with enhanced antimicrobial activity, making it a candidate for further investigation in drug development against resistant strains of bacteria and fungi.

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Similar thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazole-containing compounds can selectively target cancer cell lines, including estrogen receptor-positive breast cancer cells, indicating that this compound might possess similar properties .

Ion Channel Modulation

Recent findings suggest that compounds like this compound can selectively inhibit certain ion channels. This specificity may provide therapeutic benefits in treating conditions related to ion channel dysfunctions, such as cardiac arrhythmias or neurological disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by the introduction of the bromothiophene and fluorobenzamide groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing thiazole derivatives, several compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural motifs to this compound exhibited promising activity against resistant strains .

Case Study 2: Cancer Cell Line Testing

A separate investigation assessed the anticancer potential of thiazole derivatives on MCF7 breast cancer cells using Sulforhodamine B assays. The study revealed that specific modifications to the thiazole structure enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism by which N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromothiophene and thiazole rings suggests potential interactions with aromatic or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name Thiazole Substituent (4-position) Amide/Acetamide Substituent (2-position) Key Functional Groups Synthesis Highlights Reference IDs
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide 5-bromothiophen-2-yl 3-fluorobenzamide Br (thiophene), F (benzamide) Likely via Hantzsch thiazole synthesis*
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-chloro-4-fluorophenyl acetamide Cl, F (phenyl) Bromo-ketone + thiourea in ethanol
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl 2-phenoxybenzamide CH₃ (phenyl), OPh (benzamide) Microwave-assisted synthesis
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) 4-methyl 3-phenoxybenzamide CH₃, OPh Pd-catalyzed cross-coupling
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl acetamide OH, OCH₃ (phenyl) Conventional heating

*Synthesis inferred from analogous methods in and .

Key Observations :

  • Steric Bulk : The 5-bromothiophen-2-yl group is bulkier than phenyl or methylphenyl substituents, which may influence molecular packing or enzyme active-site interactions .
  • Synthetic Routes : Most analogs employ thiourea or bromo-ketone intermediates under thermal or microwave conditions, suggesting scalable synthesis for the target compound .

Table 2: Reported Bioactivities of Structural Analogs

Compound Name Biological Activity Mechanism/Target Efficacy (IC₅₀/EC₅₀) Reference IDs
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Dual COX-1/COX-2 inhibition Anti-inflammatory IC₅₀ = 9.01 ± 0.01 mM (COX-1)
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) EHD4 ATPase inhibition Anticancer (hypothetical) Not quantified
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Plant growth modulation High-content screening 129.23% activity (p < 0.05)
N-substituted cinnamamides () Antimicrobial Bacterial/Fungal targets Significant activity

Implications for Target Compound :

  • Anti-inflammatory Potential: Fluorine in the benzamide moiety may enhance COX/LOX binding affinity, as seen in compound 6a .
  • Enzyme Inhibition : The bromothiophene group could mimic hydrophobic interactions observed in MS8’s EHD4 inhibition .
  • Antimicrobial Activity : Thiazole cores in analogs suggest possible broad-spectrum activity for the target compound .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

This compound features several key structural components:

  • Bromothiophene moiety : Contributes to the compound's electronic properties.
  • Thiazole ring : Known for its role in biological activity.
  • Fluorobenzamide group : Enhances lipophilicity and biological interactions.

The molecular formula is C14H8BrN2OSC_{14}H_{8}BrN_{2}OS with a molar mass of approximately 353.19 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : Reacting the bromothiophene with thioamide and a base.
  • Coupling with Fluorobenzamide : The final step involves coupling with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Assay Type
A549 (Lung)6.75 ± 0.192D Viability
HCC827 (Lung)6.26 ± 0.332D Viability
NCI-H358 (Lung)9.31 ± 0.782D Viability

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity.
  • DNA Interaction : Studies indicate that similar compounds can interact with DNA, potentially disrupting replication and transcription processes .

Case Studies

In one notable study, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in vitro and in vivo models. The results showed promising antitumor activity, particularly in two-dimensional assays compared to three-dimensional models, indicating that the compound's effectiveness may vary based on the cellular environment .

Q & A

Q. Basic Characterization

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine at C3 of benzamide, bromine on thiophene).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C13H8BrF3N2O2S for similar analogs) .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry or isomerism .

Advanced Resolution of Contradictions
Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constants may arise from dynamic processes (e.g., rotational barriers in the thiazole ring). Variable-temperature NMR or DFT calculations clarify such issues .

How does this compound interact with biological targets such as PFOR or COX/LOX enzymes, and what experimental models validate these mechanisms?

Basic Mechanism
The amide anion in thiazole-benzamide derivatives inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism . For COX/LOX inhibition, docking studies suggest hydrophobic interactions with enzyme active sites (e.g., 15-LOX) .

Q. Advanced Validation

  • In vitro assays : PFOR activity is measured via NADH oxidation rates in Clostridium spp. .
  • Cell-based models : COX-1/COX-2 selectivity is tested using stably transfected cell lines (e.g., IC50 determination) .
  • Animal models : Anti-inflammatory activity is assessed via the dorsal air pouch model in rodents .

What strategies are employed to address low bioavailability or metabolic instability in preclinical studies?

Q. Basic Formulation

  • Lipophilicity optimization : Introducing trifluoromethyl groups enhances membrane permeability .
  • Salt formation : Maleate salts improve solubility (e.g., as seen in herpesvirus drug analogs) .

Q. Advanced Approaches

  • Prodrug design : Esterification of the benzamide moiety increases oral absorption.
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., oxidative debromination) to guide structural modifications .

How do structural modifications (e.g., halogen substitution, heterocycle variation) affect antitumor or anti-inflammatory activity?

Q. Basic Structure-Activity Relationships (SAR)

  • Bromine at thiophene : Enhances electrophilicity for covalent target binding .
  • Fluorine at benzamide : Improves metabolic stability and bioavailability .

Q. Advanced SAR Studies

  • Thiazole-to-oxadiazole replacement : Reduces cytotoxicity but increases selectivity for NF-κB pathways .
  • Morpholinopropyl side chains : Improve solubility without compromising COX-2 inhibition .

What computational tools are used to predict binding modes and pharmacokinetic properties?

Basic Docking Studies
AutoDock Vina or Schrödinger Suite models interactions with PFOR or COX-2. Hydrophobic pockets accommodate bromothiophene moieties, while hydrogen bonds stabilize the benzamide .

Advanced MD Simulations
Molecular dynamics (e.g., GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations predict the impact of substituents on binding affinity .

How are impurities or by-products identified and controlled during synthesis?

Q. Basic Analytical Methods

  • HPLC-PDA : Detects regioisomers (e.g., bromine migration during coupling).
  • LC-MS : Identifies acetylated by-products from excess acyl chloride .

Q. Advanced Strategies

  • DoE (Design of Experiments) : Optimizes reagent ratios and temperatures to suppress side reactions.
  • Crystallization screening : Selects solvents that exclude impurities via differential solubility .

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